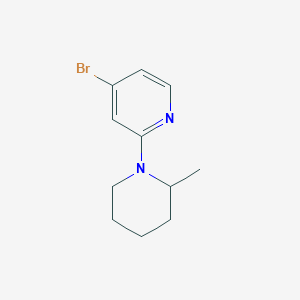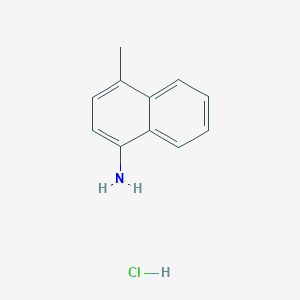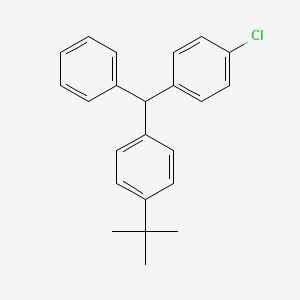
(4-tert-Butylphenyl)(4-chlorophenyl)phenylmethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-tert-Butylphenyl)(4-chlorophenyl)phenylmethane is an organic compound with the molecular formula C23H23Cl and a molecular weight of 334.88 g/mol . This compound is characterized by the presence of three phenyl groups, one of which is substituted with a tert-butyl group and another with a chlorine atom. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenyl)(4-chlorophenyl)phenylmethane typically involves the reaction of 4-tert-butylbenzyl chloride with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
化学反応の分析
Types of Reactions
(4-tert-Butylphenyl)(4-chlorophenyl)phenylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylmethanes.
科学的研究の応用
(4-tert-Butylphenyl)(4-chlorophenyl)phenylmethane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving the interaction of organic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-tert-Butylphenyl)(4-chlorophenyl)phenylmethane involves its interaction with specific molecular targets. The tert-butyl and chlorine substituents influence the compound’s reactivity and binding affinity to various receptors and enzymes. The pathways involved include:
Binding to Receptors: The compound can bind to specific receptors, altering their activity and leading to downstream effects.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.
類似化合物との比較
Similar Compounds
- (4-tert-Butylphenyl)(4-fluorophenyl)phenylmethane
- (4-tert-Butylphenyl)(4-bromophenyl)phenylmethane
- (4-tert-Butylphenyl)(4-iodophenyl)phenylmethane
Uniqueness
(4-tert-Butylphenyl)(4-chlorophenyl)phenylmethane is unique due to the presence of the chlorine atom, which imparts distinct chemical properties compared to its analogs with different halogen substituents. The chlorine atom affects the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications .
特性
分子式 |
C23H23Cl |
|---|---|
分子量 |
334.9 g/mol |
IUPAC名 |
1-tert-butyl-4-[(4-chlorophenyl)-phenylmethyl]benzene |
InChI |
InChI=1S/C23H23Cl/c1-23(2,3)20-13-9-18(10-14-20)22(17-7-5-4-6-8-17)19-11-15-21(24)16-12-19/h4-16,22H,1-3H3 |
InChIキー |
CLLXUTNBKFTKNG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


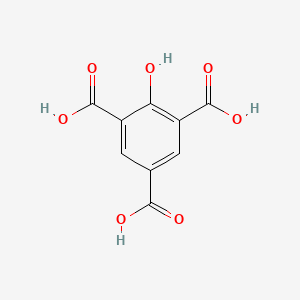
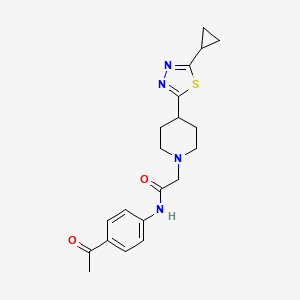
![2-(Benzenesulfonyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14136876.png)
![2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B14136882.png)

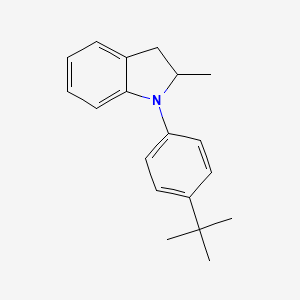
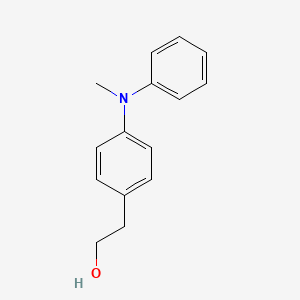

![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14136900.png)
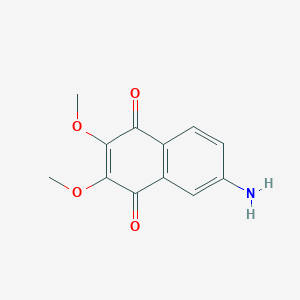
![N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14136921.png)
